4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione
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Overview
Description
4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione typically involves multi-step reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. For this specific compound, the starting materials would include ethyl acetoacetate, benzaldehyde, and thiourea. The reaction is usually carried out in ethanol under reflux conditions with a catalytic amount of acid, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation pathways, thereby exerting neuroprotective or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-6-phenyl-1H-pyrimidine-2-thione: Similar in structure but with a methoxy group instead of an ethoxy group.
6-methyl-4-phenyl-1H-pyrimidine-2-thione: Lacks the ethoxy group, making it less hydrophobic.
5-acetyl-6-methyl-4-phenyl-1H-pyrimidine-2-thione: Contains an acetyl group, which can influence its reactivity and biological activity.
Uniqueness
4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione is unique due to the presence of the ethoxy group, which can enhance its solubility and interaction with biological targets. This structural feature may contribute to its distinct pharmacological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
61539-11-5 |
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Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H14N2OS/c1-3-16-12-11(9(2)14-13(17)15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15,17) |
InChI Key |
SDKHOQYFFMDBJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=S)NC(=C1C2=CC=CC=C2)C |
Origin of Product |
United States |
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